Orthogonal Reactive-Site Count Advantage
3-(Ethoxycarbonyl)oct-7-enoate provides three functionally distinct reactive sites—(i) a carboxylate anion capable of nucleophilic displacement, amide coupling, or salt metathesis; (ii) an ethyl ester that may be hydrolyzed or transesterified under orthogonal conditions; and (iii) a terminal alkene amenable to epoxidation, hydroboration, metathesis, or thiol‑ene click chemistry—within a single scaffold of MW 213.25 Da [1]. In contrast, the closest structural comparator ethyl 7‑octenoate (CAS 35194‑38‑8, MW 170.25 Da) presents only two reactive handles (ethyl ester and terminal alkene), lacking the free carboxylate entirely [2]. The symmetrical bis(pent‑4‑enyl) butanedioate (CAS 6624‑62‑0, MW 254.32 Da) offers two terminal alkenes and two ester groups but zero free carboxylic acid sites, forcing the user to introduce an additional deprotection step when a carboxylate nucleophile is required . This difference of one to two functional handles per molecule is not a subtle nuance but a binary determinant of whether a given synthetic route is feasible without redesign.
| Evidence Dimension | Number of orthogonal reactive sites |
|---|---|
| Target Compound Data | 3 (free carboxylate, ethyl ester, terminal alkene); MW = 213.25 Da |
| Comparator Or Baseline | Ethyl 7-octenoate: 2 (ethyl ester, terminal alkene), MW 170.25 Da. Bis(pent-4-enyl) butanedioate: 2 (two ester groups, two terminal alkenes, no free acid), MW 254.32 Da. |
| Quantified Difference | Target provides 1 additional orthogonal handle vs. ethyl 7-octenoate; provides the unique free‑acid handle absent in both comparators. |
| Conditions | Structural enumeration based on PubChem‑curated chemical structures (CID 71427976 and comparator records). Functional‑group assignment confirmed by SMILES/OEChem descriptors. |
Why This Matters
For procurement decisions in multi‑step synthesis programs, every additional orthogonal handle can eliminate one protection–deprotection cycle, directly reducing step count, solvent consumption, and cost of goods.
- [1] PubChem CID 71427976, 3-(Ethoxycarbonyl)oct-7-enoate, SMILES: CCOC(=O)C(CCCC=C)CC(=O)[O-]; 3 reactive sites identified: ethyl ester, carboxylate, terminal C=C. https://pubchem.ncbi.nlm.nih.gov/compound/917955-71-6 (accessed 2026-05-07). View Source
- [2] PubChem CID 536282 (ethyl oct-7-enoate, CAS 35194-38-8): SMILES CCOC(=O)CCCCCC=C; 2 reactive sites (ethyl ester, terminal C=C), no free carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/536282 (accessed 2026-05-07). View Source
